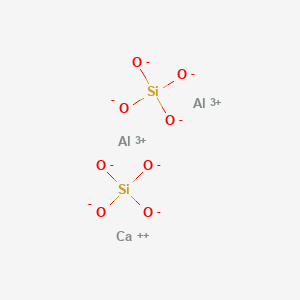
Sulphur Brown 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphur Brown 5, also known by its CAS number 1327-00-0, is a type of sulphur dye. Sulphur dyes are complex heterocyclic molecules or mixtures formed by melting or boiling organic compounds containing amino or nitro groups with sodium polysulphide and sulphur. These dyes are named for the presence of sulphur linkages within their molecules .
Méthodes De Préparation
Sulphur Brown 5 is synthesized through a process involving the reaction of organic compounds containing amino or nitro groups with sodium polysulphide and sulphur. The reaction typically involves heating these components to high temperatures to facilitate the formation of the dye. Industrial production methods often involve the use of large-scale reactors where the reactants are combined and heated under controlled conditions to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Sulphur Brown 5 undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted back to its original water-insoluble form.
Reduction: The dye can be reduced to its leuco form, which is water-soluble and can be absorbed by cellulosic fibers.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Applications De Recherche Scientifique
Sulphur Brown 5 has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of sulphur dye chemistry and reactions.
Biology: The dye is sometimes used in biological staining techniques to highlight specific structures within cells and tissues.
Medicine: Research into the potential medical applications of sulphur dyes, including this compound, is ongoing.
Industry: this compound is widely used in the textile industry for dyeing cellulosic fibers such as cotton.
Mécanisme D'action
The mechanism of action of Sulphur Brown 5 involves its interaction with the fibers it dyes. In its reduced, water-soluble form, the dye is absorbed by the fibers. Once absorbed, it is oxidized back to its original, water-insoluble form, which becomes fixed within the fiber structure. This process ensures that the dye remains attached to the fabric, providing long-lasting color .
Comparaison Avec Des Composés Similaires
Sulphur Brown 5 is part of a broader class of sulphur dyes, which include:
Sulphur Black 1: Known for producing deep black shades, it is one of the most widely used sulphur dyes.
Sulphur Blue 15: Used to create blue shades in textiles.
Sulphur Green 14: Employed for dyeing fabrics green.
Sulphur Yellow 2: Utilized for producing yellow hues in textiles.
Compared to these dyes, this compound is unique in its ability to produce rich brown shades, making it particularly valuable for applications requiring this specific color.
Propriétés
Numéro CAS |
1327-00-0 |
|---|---|
Formule moléculaire |
C15H11F3O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



